2-(2-Aminophenyl)-N,5-dimethyloxazole-4-carboxamide
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Overview
Description
2-(2-Aminophenyl)-N,5-dimethyloxazole-4-carboxamide is a heterocyclic compound that contains both an oxazole ring and an aminophenyl group. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and its role as an intermediate in the synthesis of various pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Aminophenyl)-N,5-dimethyloxazole-4-carboxamide typically involves the cyclization of 2-aminophenyl derivatives with appropriate carboxylic acid derivatives. One common method involves the reaction of 2-aminophenylamine with 2,4-dimethyl-5-carboxylic acid oxazole under dehydrating conditions. The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride or thionyl chloride, which facilitates the formation of the oxazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
2-(2-Aminophenyl)-N,5-dimethyloxazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The oxazole ring can be reduced under specific conditions to yield corresponding amines.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Amines and other reduced forms of the oxazole ring.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(2-Aminophenyl)-N,5-dimethyloxazole-4-carboxamide has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated as a potential drug candidate due to its ability to interact with various biological targets.
Industry: Used in the development of new materials and as a building block in organic synthesis.
Mechanism of Action
The mechanism of action of 2-(2-Aminophenyl)-N,5-dimethyloxazole-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to potential anticancer effects. The exact pathways and targets can vary depending on the specific biological context.
Comparison with Similar Compounds
Similar Compounds
2-Amino-N-(2-aminophenyl)thiazole-5-carboxamide: Similar structure but contains a thiazole ring instead of an oxazole ring.
2-Aminophenyl benzothiazole: Contains a benzothiazole ring and is known for its biological activities.
2-Aminophenyl phenyl sulfide: Contains a phenyl sulfide group and is used in various chemical applications.
Uniqueness
2-(2-Aminophenyl)-N,5-dimethyloxazole-4-carboxamide is unique due to the presence of both an oxazole ring and an aminophenyl group, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C12H13N3O2 |
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Molecular Weight |
231.25 g/mol |
IUPAC Name |
2-(2-aminophenyl)-N,5-dimethyl-1,3-oxazole-4-carboxamide |
InChI |
InChI=1S/C12H13N3O2/c1-7-10(11(16)14-2)15-12(17-7)8-5-3-4-6-9(8)13/h3-6H,13H2,1-2H3,(H,14,16) |
InChI Key |
PYSQXLVUIFBGKN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C(O1)C2=CC=CC=C2N)C(=O)NC |
Origin of Product |
United States |
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